Methyl 4-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a bromophenyl group, and a benzoate ester. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzoate typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with methyl 4-bromobenzoate in the presence of a base, such as sodium ethoxide, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the thiazolidinone ring.
Methyl 4-(4-formylphenyl)benzoate: Contains a formyl group instead of the thiazolidinone ring.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the thiazolidinone ring.
Uniqueness
Methyl 4-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzoate is unique due to the presence of the thiazolidinone ring, which imparts distinct biological activities. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C17H14BrNO3S |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
methyl 4-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzoate |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-17(21)12-4-8-14(9-5-12)19-15(20)10-23-16(19)11-2-6-13(18)7-3-11/h2-9,16H,10H2,1H3 |
InChI Key |
MROULZWCFGGPLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.